Octadecyltrimethylammonium bromide

Description

Overview of Trimethyloctadecylammonium Bromide (TMOAB) as a Quaternary Ammonium (B1175870) Compound (QAC)

Trimethyloctadecylammonium bromide, also known by synonyms such as Octadecyltrimethylammonium bromide (OTAB) and Stearyltrimethylammonium bromide (STAB), is a cationic surfactant. nbinno.comtcichemicals.com Its structure consists of a long C18 octadecyl hydrocarbon chain, which is hydrophobic, and a hydrophilic quaternary ammonium head group with a bromide counter-ion. nbinno.comchemimpex.com This amphiphilic nature allows TMOAB to reduce surface tension and form micelles in solution, properties that are central to its applications. chemimpex.com

| Property | Value |

| Chemical Formula | C21H46BrN |

| Molecular Weight | 392.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~250 °C (decomposes) |

| CAS Number | 1120-02-1 |

| Solubility | Soluble in water and polar organic solvents |

This table presents key physicochemical properties of Trimethyloctadecylammonium Bromide. nbinno.comsigmaaldrich.com

As a quaternary ammonium compound (QAC), TMOAB exhibits properties characteristic of this class, including its use as a phase transfer catalyst. nbinno.com Its long alkyl chain, however, distinguishes it from shorter-chain QACs, imparting stronger surfactant capabilities and making it particularly effective in applications requiring surface modification and the formation of organized molecular assemblies. chemimpex.com

Academic Significance and Research Gaps in TMOAB Studies

The academic significance of TMOAB lies in its wide-ranging applications, which have been the subject of numerous research endeavors. It is utilized as a template or structure-directing agent in the synthesis of mesoporous materials like MCM-41, where it plays a crucial role in forming the porous structure. scielo.br In the realm of nanotechnology, TMOAB is employed to stabilize nanoparticles in colloidal solutions, preventing their aggregation and ensuring the stability of the dispersions. chemimpex.com Its surfactant properties are also harnessed in the development of drug delivery systems and for enhancing the solubility of hydrophobic substances. nbinno.comchemimpex.com Furthermore, research has explored its use in the fabrication of organophilic clays (B1170129) for water treatment to remove contaminants. ambeed.com

Despite the existing body of research, several gaps remain. While the synthesis and basic properties of TMOAB are well-documented, there is a need for more in-depth studies on the influence of its specific chain length on the properties of the nanomaterials it helps to create. Comparative studies with other long-chain QACs could provide a clearer understanding of the structure-property relationships. The interactions of TMOAB with various types of nanoparticles and the resulting surface chemistry are not fully elucidated. Moreover, while its role as a dynamin inhibitor has been identified, further investigation into its specific mechanisms of action and potential broader biological implications is warranted. medchemexpress.comselleckchem.comresearchgate.net

Scope and Objectives of the Comprehensive Research Outline on TMOAB

A comprehensive research outline on TMOAB should aim to address the identified research gaps and further unlock its potential. The primary objectives of such research would be:

To systematically investigate the synthesis of TMOAB-templated nanomaterials with tailored properties. This would involve a detailed study of how varying synthesis parameters, including TMOAB concentration, affects the morphology, pore size, and surface area of materials like mesoporous silica (B1680970).

To conduct a thorough characterization of the physicochemical properties of TMOAB and its assemblies. This includes detailed studies on its micellar behavior in different solvent systems and its interaction with various surfaces.

To explore novel applications of TMOAB in emerging fields. This could involve investigating its potential in areas such as advanced catalysis, sensor technology, and the development of new antimicrobial materials. researchgate.net

To perform in-depth studies on the structure-activity relationship of TMOAB. This would involve comparing its performance with other QACs with different alkyl chain lengths to establish clear guidelines for selecting the appropriate surfactant for specific applications.

By focusing on these objectives, future research can provide a more complete understanding of Trimethyloctadecylammonium bromide and pave the way for its innovative application in various fields of advanced science and technology.

Structure

2D Structure

Properties

IUPAC Name |

trimethyl(octadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEMGTQCPRNXEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

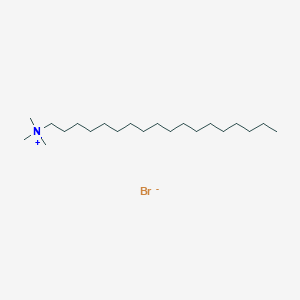

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883652 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-02-1 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Trimethyloctadecylammonium Bromide

Advanced Synthetic Routes for High-Purity TMOAB Production

The traditional and most common method for synthesizing TMOAB is through the quaternization of a tertiary amine, specifically N,N-dimethyloctadecanamine, with an alkylating agent, typically methyl bromide. This reaction, a classic example of the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. tue.nlwikipedia.org

Optimization of Quaternization Reactions for Enhanced Yield and Selectivity

The efficiency of the quaternization reaction to produce high-purity TMOAB is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the alkylating agent. Polar solvents are generally preferred for Menshutkin reactions as they help to stabilize the charged transition state and the resulting quaternary ammonium (B1175870) salt. wikipedia.org While specific optimization data for TMOAB is not extensively published in single comprehensive studies, the general principles of SN2 reactions and quaternization of long-chain amines provide a framework for enhancing yield and selectivity.

Table 1: Influence of Reaction Parameters on the Quaternization of Long-Chain Tertiary Amines

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Polar solvents stabilize the transition state and products, increasing the reaction rate. | Employing polar aprotic solvents like acetonitrile (B52724) or DMF, or polar protic solvents like ethanol (B145695) or methanol (B129727) can be beneficial. Solvent-free conditions can also be explored for green chemistry approaches. |

| Temperature | Higher temperatures generally increase the reaction rate. | The temperature should be optimized to achieve a reasonable reaction time without causing degradation of the reactants or products. |

| Alkylating Agent | The reactivity of the alkyl halide influences the reaction rate (I > Br > Cl). | Methyl bromide is a common and effective methylating agent. The choice may also be influenced by cost and safety considerations. |

| Molar Ratio | A slight excess of the alkylating agent can drive the reaction to completion. | The molar ratio of N,N-dimethyloctadecanamine to methyl bromide should be carefully controlled to maximize the conversion of the tertiary amine and minimize unreacted starting materials. |

Mechanistic Investigations of TMOAB Formation

The formation of TMOAB via the Menshutkin reaction proceeds through a well-understood SN2 mechanism. tue.nl The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N,N-dimethyloctadecanamine on the electrophilic carbon atom of methyl bromide. This concerted reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.

The rate of this reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. The long octadecyl chain of the amine can introduce steric hindrance, which might slightly decrease the reaction rate compared to smaller tertiary amines. However, the electronic effect of the alkyl groups, being electron-donating, enhances the nucleophilicity of the nitrogen atom, thus promoting the reaction. The solvent plays a crucial role in solvating the charged transition state, thereby lowering the activation energy and accelerating the reaction. tue.nl

Stereoselective Synthesis of TMOAB and its Analogues

Trimethyloctadecylammonium bromide itself is an achiral molecule. However, the principles of stereoselective synthesis can be applied to produce chiral analogues of TMOAB, which are of interest in applications such as asymmetric catalysis. Chiral quaternary ammonium salts can be synthesized from readily available chiral precursors, such as natural α-amino acids. mdpi.com

One approach involves the modification of the α-carboxy group of an amino acid to introduce a long alkyl chain, followed by exhaustive methylation of the amino group to yield a chiral quaternary ammonium salt. For instance, starting from a natural amino acid, a chiral long-chain diamine can be synthesized, which can then be quaternized to produce a chiral quaternary ammonium salt. mdpi.com Another strategy for the enantioselective synthesis of chiral ammonium cations involves a supramolecular recognition process, where enantioselective recognition of the ammonium ion by a chiral scaffold, combined with conditions that allow for racemization of the nitrogen stereocenter, can lead to the production of the desired enantiomer in high yield and selectivity. nih.gov

Green Chemistry Approaches in TMOAB Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of TMOAB and other quaternary ammonium salts. These approaches focus on reducing or eliminating the use of hazardous solvents, employing catalysts to improve efficiency, and utilizing renewable feedstocks.

Solvent-Free and Catalytic Methods for TMOAB Preparation

Solvent-free reaction conditions are a key aspect of green chemistry, as they reduce waste and can lead to simpler purification processes. The quaternization of tertiary amines can, in some cases, be carried out under solvent-free conditions, particularly with the use of microwave irradiation to accelerate the reaction.

Phase-transfer catalysis (PTC) is another green chemistry tool that can be applied to the synthesis of TMOAB. wikipedia.orgacsgcipr.org In this technique, a catalyst (often a quaternary ammonium salt itself) facilitates the transfer of a reactant between two immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating the reaction. For the synthesis of TMOAB, if starting from octadecylamine, a phase-transfer catalyst could facilitate the reaction with a methylating agent in a biphasic system. The use of PTC can lead to higher yields, reduced reaction times, and the use of less hazardous solvents. nih.govprinceton.edu

The use of dimethyl carbonate (DMC) as a green methylating agent is a promising alternative to traditional alkyl halides like methyl bromide. rsc.org DMC is non-toxic, biodegradable, and can be produced from renewable resources. The reaction of N,N-dimethyloctadecanamine with DMC would produce TMOAB with a methyl carbonate counter-ion, which can then be exchanged for bromide if desired. This route avoids the use of a toxic and ozone-depleting substance. rsc.org

Table 2: Comparison of Green Synthesis Approaches for Quaternary Ammonium Salts

| Method | Advantages | Disadvantages |

| Solvent-Free Synthesis | Reduced waste, simpler work-up, potential for energy savings. | May require higher temperatures or specialized equipment (e.g., microwave). |

| Phase-Transfer Catalysis | Increased reaction rates, milder reaction conditions, potential for use of less hazardous solvents. | Requires a catalyst which may need to be separated from the product. |

| Use of Dimethyl Carbonate | Non-toxic and renewable methylating agent, avoids the use of alkyl halides. | May require higher temperatures or longer reaction times compared to alkyl halides. |

Sustainable Feedstock Utilization in TMOAB Production

The octadecyl group in TMOAB can be derived from stearic acid, a fatty acid that is abundant in both animal and vegetable fats and oils. google.com The use of these renewable resources as feedstocks for the synthesis of TMOAB is a key aspect of a sustainable production process.

The synthesis of the precursor, N,N-dimethyloctadecanamine, can be achieved from stearic acid. One pathway involves the conversion of stearic acid to stearyl amine (octadecylamine), followed by methylation. google.com Alternatively, stearic acid can be converted to its corresponding amide, which is then reduced to the amine. The direct synthesis of tertiary amines from fatty acids and their esters via reductive amination has also been reported as a green and efficient method. nih.gov These methods provide a route to the key precursors of TMOAB from sustainable and renewable sources.

Purification and Isolation Techniques for Research-Grade TMOAB

The synthesis of Trimethyloctadecylammonium bromide (TMOAB) yields a crude product that contains impurities such as unreacted starting materials, byproducts, and residual solvents. To obtain research-grade TMOAB, which requires high purity, rigorous purification and isolation techniques are essential. The choice of method depends on the nature and quantity of the impurities present. Common strategies involve chromatographic separations and crystallization, followed by stringent quality control to verify the purity of the final product.

Chromatographic Separations for TMOAB Purity Enhancementgoogle.comselleckchem.com

Chromatography is a cornerstone technique for the purification of chemical compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govhamptonresearch.com For a quaternary ammonium salt like TMOAB, several chromatographic methods are employed to enhance its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis and purification of TMOAB. Given the cationic nature of TMOAB, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common modes of separation.

Reversed-Phase HPLC (RP-HPLC): In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. For cationic compounds like TMOAB, which may exhibit poor retention and peak shape on standard RP columns due to interactions with residual silanols, mobile phase modifiers are often necessary. rsc.org Adding an electrolyte or an ion-pairing agent to the mobile phase can significantly improve separation. hach.com A method for a related compound, dodecyltrimethylammonium (B156365) bromide, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar and charged compounds. It employs a polar stationary phase (such as one with a zwitterionic functional group) and a mobile phase with a high concentration of an organic solvent like acetonitrile and a smaller amount of an aqueous buffer. google.com This technique offers an alternative to ion-pairing RP-chromatography and provides good peak symmetry for quaternary ammonium compounds. google.com

Preparative HPLC: For obtaining highly pure TMOAB, preparative HPLC can be used. This method is scalable and allows for the isolation of the pure compound from its impurities. rsc.org

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | rsc.org |

| RP-HPLC | CAPCELL PAK CR 1:4 | Acetonitrile, 50 mmol L⁻¹ Ammonium Formate (aq) with 0.1% Formic Acid | Tandem Mass Spectrometry (MS/MS) | xylemanalytics.com |

| HILIC | Polymer-based Zwitterionic | Acetonitrile, Ammonium Acetate Buffer | Not Specified | google.com |

Column Chromatography

Column chromatography is a fundamental and widely used purification technique in synthetic chemistry. nih.govnih.gov For TMOAB, silica (B1680970) gel is a common choice for the stationary phase. The separation principle relies on the polarity differences between the compound of interest and impurities. nih.gov A solvent or a mixture of solvents (the eluent) is passed through the column to carry the components of the mixture at different rates. For instance, a method for separating cationic surfactants involves using silica gel as the adsorbent with butanone as the eluting medium. selleckchem.com The process involves carefully packing the column, applying the crude TMOAB sample, and eluting with a solvent system of appropriate polarity to effectively separate TMOAB from less polar or more polar impurities. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is primarily an analytical tool used to monitor the progress of a reaction or the effectiveness of a purification process like column chromatography. selleckchem.comnih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel or alumina. The plate is then placed in a developing chamber with a solvent system. For separating cationic surfactants like TMOAB, systems using kieselguhr as the stationary phase and aqueous solutions of ammonium sulfate (B86663) have been shown to be effective. selleckchem.com By comparing the retention factor (Rf) of the spots with that of a pure standard, the presence of TMOAB and impurities in different fractions can be identified. selleckchem.com

Crystallization and Recrystallization Protocols for TMOAB

Crystallization is a key technique for purifying solid compounds. It leverages the differences in solubility between the desired compound and its impurities in a particular solvent or solvent system. youtube.comyoutube.com The general principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon slow cooling, the pure compound crystallizes out of the solution, while the impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). youtube.comyoutube.com

For quaternary ammonium salts like TMOAB, several crystallization approaches can be employed:

Single Solvent Recrystallization: This involves finding a suitable solvent that dissolves TMOAB when hot but not when cold. Given TMOAB's structure with a long alkyl chain and a polar head group, solvents like alcohols or polar aprotic solvents could be suitable candidates. The process requires dissolving the crude TMOAB in the minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals. youtube.com

Multi-Solvent Recrystallization: This method is used when a single suitable solvent cannot be found. It typically involves a pair of miscible solvents: one in which TMOAB is highly soluble ("solvent b") and another in which it is poorly soluble ("solvent a"). rochester.edu For example, a mixture of hexane (B92381) and ethanol has been used to recrystallize gemini (B1671429) quaternary ammonium salts. acs.org The crude TMOAB is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then gently heated until clear and allowed to cool slowly for crystallization. rochester.edu

Precipitation: In some synthetic procedures, the product can be purified by direct precipitation. For example, after synthesizing quaternary ammonium salts in a solvent like chloroform, the addition of a low-polarity solvent such as hexane or diethyl ether can cause the more polar salt to precipitate, leaving less polar impurities in the solution. nih.gov Another patented method describes precipitating water-soluble quaternary ammonium salts from concentrated aqueous solutions by adding a water-miscible aliphatic amine. google.com

The choice of solvent is critical and often determined empirically. Solubility data, such as TMOAB's solubility in Dimethyl sulfoxide (B87167) (DMSO), can provide a starting point for developing a crystallization protocol. selleckchem.commedchemexpress.com

Quality Control and Impurity Profiling in TMOAB Synthesis

Ensuring the purity and identity of research-grade TMOAB is a critical final step. A comprehensive quality control (QC) program involves a suite of analytical techniques to confirm the structure, assess the purity, and identify and quantify any impurities. researchgate.net Regulatory bodies emphasize the importance of impurity profiling, which is the identification, structural elucidation, and quantification of unwanted chemicals in active pharmaceutical ingredients (APIs) and other chemical products. thermofisher.com

Purity Assessment

The purity of the final TMOAB product is typically determined by chromatographic methods. Commercial suppliers often report purity levels of 98% or higher, as determined by HPLC. selleckchem.comsigmaaldrich.com

Identity Confirmation

Several spectroscopic methods are used to confirm the chemical structure of the synthesized TMOAB:

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the TMOAB cation (C₂₁H₄₆N⁺). ijprajournal.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in confirming the elemental composition. thermofisher.com

Impurity Profiling

The synthesis of TMOAB, often via the Menshutkin reaction involving the quaternization of a tertiary amine with an alkyl halide, can lead to specific impurities. wikipedia.org Potential impurities may include:

Unreacted starting materials (e.g., 1-bromooctadecane (B154017) and trimethylamine).

Byproducts from side reactions.

Residual solvents used in the synthesis or purification steps.

Hyphenated analytical techniques are particularly valuable for impurity profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for separating, identifying, and quantifying impurities. ijprajournal.comnih.gov An LC-MS/MS method can provide structural information on impurities, even at trace levels. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile or semi-volatile impurities, such as residual solvents or smaller starting materials. thermofisher.com

Other techniques like titration can be used to quantify the amount of quaternary ammonium compound in the final product, serving as an additional quality control check. xylemanalytics.com

| Parameter | Method(s) | Purpose | Reference |

|---|---|---|---|

| Purity Assay | HPLC | Quantifies the percentage of pure TMOAB. | selleckchem.comsigmaaldrich.com |

| Identity | NMR (¹H, ¹³C), MS, IR Spectroscopy | Confirms the chemical structure of TMOAB. | researchgate.net |

| Impurity Profile | LC-MS, GC-MS, LC-MS/MS | Detects, identifies, and quantifies specific impurities. | thermofisher.comnih.govnih.gov |

| Physical Properties | Melting Point Apparatus | Characterizes the physical properties of the final product. | sigmaaldrich.com |

| Quantification | Titration | Determines the concentration of the quaternary ammonium salt. | xylemanalytics.com |

Advanced Spectroscopic and Microscopic Characterization of Trimethyloctadecylammonium Bromide

High-Resolution Spectroscopic Analysis of TMOAB

Spectroscopic methods are fundamental in determining the chemical structure, purity, and concentration of TMOAB.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of TMOAB, providing detailed information about the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of TMOAB exhibits characteristic signals that correspond to the different types of protons in its structure. The long alkyl chain protons typically appear as a complex multiplet in the upfield region, while the protons of the trimethylammonium headgroup are observed further downfield due to the deshielding effect of the positively charged nitrogen atom.

A prominent peak around 0.88 ppm is assigned to the terminal methyl group (CH₃) of the octadecyl chain. chemicalbook.com

The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large, overlapping signal centered around 1.26 ppm. chemicalbook.com

Protons on the methylene group adjacent to the nitrogen atom (α-CH₂) are shifted downfield, appearing around 3.4-3.6 ppm. chemicalbook.com

The nine equivalent protons of the three methyl groups attached to the nitrogen atom [(CH₃)₃N⁺] typically resonate as a sharp singlet at approximately 3.4-3.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, resolving each unique carbon atom in the TMOAB molecule.

The carbon of the terminal methyl group of the octadecyl chain appears at the most upfield position.

A series of signals corresponding to the methylene carbons of the alkyl chain are observed.

The carbon atom of the methylene group directly attached to the quaternary nitrogen is shifted downfield.

The carbons of the three methyl groups of the trimethylammonium headgroup give a distinct signal. chemicalbook.comresearchgate.net

The precise chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

Table 1: ¹H NMR Spectral Data for Trimethyloctadecylammonium Bromide in CDCl₃

| Assignment | Chemical Shift (ppm) |

| Terminal CH₃ | ~0.88 |

| Alkyl CH₂ Chain | ~1.26 |

| α-CH₂ | ~3.61 |

| N⁺(CH₃)₃ | ~3.48 |

Data sourced from publicly available spectra. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in TMOAB by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FT-IR spectrum of TMOAB is characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain and the trimethylammonium headgroup. libretexts.org

CH₂ and CH₃ Bending: Bending vibrations for the methylene (CH₂) and methyl (CH₃) groups are typically observed around 1470 cm⁻¹ and 1380 cm⁻¹, respectively. libretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds in the quaternary ammonium (B1175870) group usually appear in the fingerprint region, often around 900-1000 cm⁻¹.

Ammonium Group Vibrations: The vibrations associated with the (CH₃)₃N⁺ group can also be observed, though they may be coupled with other vibrations. mdpi.com

The presence of these characteristic peaks confirms the integrity of the long alkyl chain and the quaternary ammonium headgroup, which are the defining features of the TMOAB molecule.

Table 2: Characteristic FT-IR Absorption Bands for Trimethyloctadecylammonium Bromide

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H Stretching (Alkyl) |

| ~1470 | Medium | CH₂ Bending |

| ~1380 | Medium | CH₃ Bending |

| 900-1000 | Variable | C-N Stretching |

General ranges for functional groups. libretexts.org

Mass Spectrometry (MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of TMOAB and assessing its purity. When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), it provides a powerful analytical platform.

In electrospray ionization mass spectrometry (ESI-MS), TMOAB, being a quaternary ammonium salt, readily forms a positive ion. The mass spectrum will show a prominent peak corresponding to the trimethyloctadecylammonium cation [C₂₁H₄₆N]⁺. The expected mass-to-charge ratio (m/z) for this cation can be precisely calculated from its elemental composition. For instance, the molecular weight of the trimethyloctadecylammonium cation is approximately 312.36 g/mol , and the bromide counter-ion is not typically observed in the positive ion mode. The presence of a strong signal at the expected m/z value confirms the identity of the compound. chemicalbook.com

UHPLC-MS allows for the separation of TMOAB from potential impurities prior to mass analysis. A reversed-phase UHPLC method can be developed where TMOAB is retained on a C18 column and eluted with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a formic acid modifier. The retention time of TMOAB can be used for its identification, and the area under the chromatographic peak is proportional to its concentration, allowing for purity assessment. The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting peak and detecting any co-eluting impurities with different m/z values. This combination is particularly useful for quantifying TMOAB in complex matrices and for verifying its purity with high sensitivity and specificity. selleckchem.comnih.gov

Microscopic and Imaging Techniques for TMOAB Aggregate Structures

Microscopy techniques are vital for visualizing the morphology and structure of aggregates and nanostructures formed by TMOAB, particularly in aqueous solutions where it acts as a surfactant.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of TMOAB-Containing Nanostructures

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide high-resolution visualization of the morphology, size, and shape of TMOAB-containing nanostructures. researchgate.netnih.govscispace.com

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. researchgate.net It offers extremely high resolution, capable of revealing the fine details of nanostructures. scispace.comyoutube.com When TMOAB is used as a stabilizing agent or a template for the synthesis of nanoparticles, TEM can be used to:

Determine the size and size distribution of the resulting nanoparticles. mdpi.commdpi.com

Visualize the shape and morphology of the nanoparticles (e.g., spherical, rod-like). mdpi.com

Observe the arrangement of TMOAB molecules on the surface of the nanoparticles, although this often requires specialized techniques like cryo-TEM.

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over the surface of a sample to create an image. mdpi.com It provides information about the surface topography and composition of the material. mdpi.comresearchgate.net SEM is particularly useful for examining:

The surface features of materials that have been coated or modified with TMOAB. nih.gov

The three-dimensional structure of TMOAB-based assemblies. researchgate.net

Both TEM and SEM are often used in conjunction to obtain a comprehensive understanding of the structural characteristics of TMOAB-containing materials, from the nanoscale details to the microscale morphology. usu.edu

Compound Names Mentioned in the Article

Atomic Force Microscopy (AFM) for Surface Adsorption and Self-Assembly

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information, making it invaluable for studying the adsorption and self-assembly of surfactants like Trimethyloctadecylammonium bromide (TMOAB) at solid-liquid interfaces. nih.gov This method allows for the direct visualization of molecular aggregates on a substrate, revealing how surfactant molecules arrange themselves from low-concentration monolayers to more complex structures. mdpi.com

Research on structurally similar cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), on surfaces like mica provides insight into the expected behavior of TMOAB. nih.gov At low concentrations in an aqueous solution, TMOAB molecules are expected to adsorb onto a negatively charged surface, such as mica, with the molecules lying relatively flat. nih.gov As the concentration increases towards the critical micelle concentration (CMC), the adsorbed molecules begin to form aggregates. AFM can capture the growth kinetics of these self-assembled structures. Studies on other long-chain alkyl silanes have shown the formation of distinct islands which grow in size with increasing immersion time or concentration, eventually coalescing to form a complete monolayer. researchgate.netnih.gov

AFM imaging can distinguish different phases of self-assembled monolayers. For instance, investigations into n-alkanethiols on gold surfaces have revealed that long-chain thiols, comparable in length to TMOAB's octadecyl chain, tend to form clear, ordered island domains during the initial stages of film growth. elsevierpure.com These islands exhibit a height consistent with a vertical orientation of the alkyl chains. researchgate.net For TMOAB, AFM would likely reveal similar behavior, showing the nucleation and growth of domains where the octadecyl tails are oriented away from the substrate, creating a hydrophobic surface. The morphology of these domains can range from circular islands to more branched, mesh-like structures depending on the substrate and solution conditions. researchgate.netelsevierpure.com

The power of AFM lies in its ability to operate in situ in a liquid environment, allowing for real-time observation of the self-assembly process as it occurs on the substrate. mdpi.com This provides a dynamic view of how TMOAB molecules transition from individual adsorbed entities to organized supramolecular structures.

Small-Angle X-ray Scattering (SAXS) for Micellar and Vesicular Structure Characterization

Small-Angle X-ray Scattering (SAXS) is a fundamental technique for characterizing the nanoscale structure of self-assembled systems like micelles and vesicles in solution. nih.gov By analyzing the scattering pattern of X-rays at very small angles, SAXS provides detailed information about the size, shape, and internal structure of aggregates formed by surfactants such as TMOAB. nih.govrsc.org

In aqueous solutions above its critical micelle concentration, TMOAB molecules aggregate to minimize the unfavorable contact between their hydrophobic octadecyl tails and water. The resulting structures can vary from simple spherical or ellipsoidal micelles to more complex worm-like micelles or vesicles. SAXS is particularly adept at distinguishing between these morphologies. For instance, studies on the closely related cetyltrimethylammonium bromide (CTAB) have used SAXS to characterize the transition from spherical to ellipsoidal and eventually to worm-like micelles upon changes in concentration or the addition of salts. researchgate.netnih.gov

The analysis of SAXS data involves fitting the scattering intensity profile to mathematical models that represent different particle shapes. From these models, key structural parameters can be extracted.

Table 1: Structural Parameters Obtainable from SAXS Analysis of TMOAB Aggregates

| Parameter | Description | Typical Information Gained |

| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | Indicates the general dimensions of the micelle or vesicle. |

| Core Radius | The radius of the hydrophobic core formed by the octadecyl chains. | Relates directly to the length of the surfactant's alkyl tail. |

| Shell Thickness | The thickness of the outer hydrophilic layer, including the headgroups and associated counterions. | Provides insight into headgroup hydration and counterion binding. nih.gov |

| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. | Characterizes the size and stability of the micellar structure. |

| Shape Factor | A parameter that describes the overall shape (e.g., spherical, ellipsoidal, cylindrical). | Determines the morphology of the self-assembled aggregates. rsc.org |

For TMOAB, which has a long C18 alkyl chain, the formation of non-spherical micelles, such as prolate ellipsoids, is highly probable even at concentrations just above the CMC. researchgate.net SAXS can precisely determine the lengths of the major and minor axes of these ellipsoidal micelles. rsc.org Furthermore, in the case of vesicular structures (liposomes), SAXS analysis can reveal the thickness of the lipid bilayer, which is a critical parameter for applications in areas like drug delivery. nih.gov

Thermal Analysis of TMOAB and its Composites

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. surfacesciencewestern.com It is a crucial tool for determining the thermal stability and decomposition characteristics of materials like TMOAB and its composites. researchgate.netmdpi.com

A study involving TGA on organoclays modified with TMOAB (specifically, octadecyltrimethylammonium bromide) provides direct insight into its thermal degradation. nih.gov The thermal decomposition of TMOAB when intercalated into montmorillonite (B579905) clay occurs in distinct steps. The TGA curve typically shows an initial mass loss at lower temperatures (below 100°C) corresponding to the removal of adsorbed and interlayer water. The primary decomposition of the organic surfactant itself occurs at higher temperatures.

The degradation pathway generally involves the breaking of C-N and C-H bonds in the surfactant molecule. The process can be influenced by the presence of the inorganic host material in a composite. For example, the clay matrix can enhance the thermal stability of the surfactant compared to its pure form. researchgate.netnih.gov TGA of TMOAB-clay composites reveals that decomposition often begins around 200°C and continues up to 500°C, with multiple degradation steps corresponding to the loss of different parts of the molecule. nih.gov

Table 2: Representative TGA Degradation Stages for TMOAB-Clay Composites

| Temperature Range (°C) | Mass Loss Event | Description |

| < 150°C | Dehydration | Loss of free and interlayer water molecules. nih.gov |

| 200 - 350°C | Initial Decomposition | Onset of surfactant degradation, often involving the loss of the trimethylammonium headgroup and partial breakdown of the alkyl chain. escholarship.orgresearchgate.net |

| 350 - 500°C | Main Decomposition | Major mass loss corresponding to the combustion and volatilization of the long octadecyl chain. nih.gov |

| > 500°C | Final Decomposition | Charring and decomposition of any remaining organic residue. researchgate.net |

TGA is also used to quantify the amount of TMOAB present in a composite material (the organic content), which is determined by the total mass loss in the temperature range associated with its decomposition. ptmk.netresearchgate.net This makes TGA an essential technique for both qualitative analysis of thermal stability and quantitative analysis of composite composition. surfacesciencewestern.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It is used to detect and analyze thermal transitions, such as melting, crystallization, and glass transitions, providing information on the energetics of these processes. nih.govyoutube.com

For TMOAB, DSC is particularly useful for studying the phase behavior of its hydrated aggregates, such as vesicles. Cationic surfactants with long double chains, like the related dioctadecyldimethylammonium bromide (DODAB), exhibit a well-defined gel-to-liquid crystalline phase transition (Tm) in aqueous dispersions, which is readily detectable by DSC as an endothermic peak. nih.gov Although TMOAB is a single-chain surfactant, its propensity to form ordered structures like vesicles or lamellar phases means it would also be expected to display distinct phase transitions.

The DSC thermogram of a TMOAB vesicle dispersion would show an endothermic peak at the main phase transition temperature (Tm). This transition corresponds to the change from a more ordered, rigid "gel" state, where the octadecyl chains are tightly packed and mostly in an all-trans conformation, to a less ordered "liquid crystalline" state, where the chains are more mobile and contain more gauche conformations.

Table 3: Information Obtained from DSC Analysis of TMOAB Systems

| DSC Parameter | Symbol | Description | Significance for TMOAB |

| Transition Temperature | Tm | The temperature at which the peak of the endothermic or exothermic transition occurs. nih.gov | Indicates the melting point or the gel-to-liquid crystalline transition temperature of TMOAB aggregates. nih.gov |

| Enthalpy of Transition | ΔH | The area under the transition peak, representing the energy absorbed or released during the phase change. nih.gov | Quantifies the energy required to disrupt the ordered packing of the octadecyl chains; reflects the cooperativity of the transition. |

| Peak Width | ΔT₁/₂ | The width of the transition peak at half-height. | A narrow peak suggests a highly cooperative, pure transition, while a broad peak can indicate heterogeneity or impurities. nih.gov |

The characteristics of the phase transition, such as the value of Tm and the enthalpy (ΔH), are sensitive to the structure and environment of the TMOAB aggregates. nih.gov Factors like the presence of additives in a formulation or the incorporation of TMOAB into a composite material can shift the transition temperature and alter the enthalpy, which DSC can precisely measure. researchgate.net

Colloidal Science and Self Assembly of Trimethyloctadecylammonium Bromide

Micellization Behavior of TMOAB in Aqueous and Non-Aqueous Systems

Trimethyloctadecylammonium bromide (TMOAB), a cationic surfactant, exhibits complex self-assembly behavior in various solvents, leading to the formation of organized structures known as micelles. This process, termed micellization, is fundamental to its wide range of applications. The following sections delve into the specifics of TMOAB's micellization, exploring its critical micelle concentration, the thermodynamics driving the process, and the influence of external factors.

Critical Micelle Concentration (CMC) Determination via Conductometry, Tensiometry, and Fluorimetry

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. nih.gov Below the CMC, surfactants exist primarily as individual molecules, while above this concentration, they spontaneously form thermodynamically stable aggregates. wikipedia.org Several techniques are employed to accurately determine the CMC of TMOAB, each monitoring a different physicochemical property of the solution that changes abruptly upon micelle formation.

Conductometry is a widely used method for ionic surfactants like TMOAB. nih.govyoutube.com It relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. researchgate.net Initially, as the TMOAB concentration increases, the conductivity rises linearly due to the presence of dissociated TTA+ and Br- ions. nih.gov However, once micelles form, the mobility of the aggregated ions is lower than that of the free monomers. This leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph corresponds to the CMC. researchgate.netyoutube.com This method is valued for its simplicity and reliability, especially for detecting sharp transitions. researchgate.net

Tensiometry involves measuring the surface tension of the surfactant solution. Surfactant monomers tend to adsorb at the air-water interface, which reduces the surface tension of the solution. As the concentration of TMOAB increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau begins is identified as the CMC. nih.gov

Fluorimetry offers a highly sensitive method for determining low CMC values. nih.gov This technique utilizes fluorescent probes, such as pyrene, whose fluorescence characteristics are sensitive to the polarity of their microenvironment. In a polar aqueous solution below the CMC, the probe exhibits certain fluorescence properties. When micelles form, the hydrophobic core of the micelles provides a nonpolar environment that the probe can partition into. This change in the microenvironment leads to a noticeable shift in the fluorescence spectrum, such as a change in the ratio of certain vibronic peak intensities. The concentration at which this change is observed indicates the CMC. bohrium.com

The following table presents a comparison of these methods for CMC determination:

| Method | Principle | Advantages | Disadvantages |

| Conductometry | Measures the change in electrical conductivity as micelles form. youtube.comresearchgate.net | Simple, inexpensive, and reliable for ionic surfactants. researchgate.net | Only applicable to ionic surfactants. |

| Tensiometry | Measures the change in surface tension at the air-water interface. nih.gov | Provides information about interfacial properties. | Can be more time-consuming. nih.gov |

| Fluorimetry | Utilizes fluorescent probes that are sensitive to the polarity of the micellar environment. nih.govbohrium.com | Highly sensitive, suitable for very low CMC values. nih.gov | Requires the addition of a probe, which could potentially perturb the system. |

Thermodynamics of Micellization: Enthalpy and Entropy Contributions

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:

ΔG_mic = ΔH_mic - TΔS_mic

The enthalpy of micellization (ΔH_mic) can be endothermic or exothermic depending on the specific surfactant and conditions. For some cationic surfactants, the process is initially endothermic, with heat being absorbed. researchgate.net The enthalpy change is influenced by factors such as the breaking of structured water around the hydrophobic tails and the electrostatic interactions between the charged head groups.

Studies on homologous series of n-alkyl trimethylammonium bromide surfactants have shown that as the length of the alkyl chain increases, the Gibbs free energy of micellization becomes more negative, and the entropy becomes more positive, indicating a more spontaneous process. researchgate.net The micellization of these surfactants is often controlled by both enthalpy and entropy. researchgate.net An enthalpy-entropy compensation effect is frequently observed, where a change in enthalpy is offset by a proportional change in entropy. proquest.comarxiv.org

The following table summarizes the typical thermodynamic contributions to TMOAB micellization:

| Thermodynamic Parameter | Contribution to Micellization | Driving Force |

| ΔG_mic (Gibbs Free Energy) | Must be negative for spontaneous micellization. researchgate.net | Overall spontaneity |

| ΔH_mic (Enthalpy) | Can be positive (endothermic) or negative (exothermic). researchgate.net | Energetic changes (bond breaking/formation) |

| ΔS_mic (Entropy) | Typically positive and a major contributor. researchgate.net | Hydrophobic effect, release of ordered water molecules. wikipedia.org |

Effect of Cosolvents and Electrolytes on TMOAB Micellar Properties

The micellar properties of TMOAB can be significantly altered by the addition of cosolvents and electrolytes to the aqueous solution. These additives can influence the CMC, micelle size and shape, and the thermodynamics of micellization.

Cosolvents , such as alcohols (e.g., hexanol) or glycols (e.g., ethylene (B1197577) glycol), can affect micellization in several ways. proquest.comresearchgate.net Short-chain alcohols can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution. nih.gov Conversely, some organic cosolvents can partition into the micelles, acting as co-surfactants and potentially lowering the CMC. The presence of a cosolvent can alter the dielectric constant of the medium, which in turn affects the electrostatic interactions between the surfactant head groups. researchgate.net

Electrolytes , such as sodium chloride (NaCl), have a pronounced effect on the micellization of ionic surfactants like TMOAB. researchgate.net The addition of an electrolyte increases the concentration of counterions (in this case, Br⁻ from both TMOAB and NaCl) in the solution. These counterions screen the electrostatic repulsion between the positively charged trimethylammonium head groups at the micelle surface. This reduction in repulsion makes it more favorable for the surfactant monomers to aggregate, leading to a decrease in the CMC. researchgate.net The presence of electrolytes can also promote the growth of micelles from spherical to larger, rod-like or worm-like structures.

The following table outlines the general effects of cosolvents and electrolytes on TMOAB micellar properties:

| Additive | Effect on CMC | Mechanism |

| Cosolvents (e.g., short-chain alcohols) | Generally increases | Increases monomer solubility in the bulk phase. nih.gov |

| Electrolytes (e.g., NaCl) | Generally decreases | Screens electrostatic repulsion between head groups, promoting aggregation. researchgate.net |

Formation and Characteristics of Normal and Reverse Micelles

TMOAB, like many surfactants, can form different types of micellar structures depending on the nature of the solvent.

Normal micelles are formed in polar solvents like water. lucp.net In an aqueous environment, the hydrophobic octadecyl tails of the TMOAB molecules aggregate to form a nonpolar core, while the hydrophilic trimethylammonium head groups are exposed to the surrounding water. lucp.net These micelles are typically spherical at concentrations just above the CMC, but can grow into other shapes like ellipsoids or cylinders at higher concentrations or in the presence of additives.

Reverse micelles (or inverted micelles) are formed in nonpolar, organic solvents. lucp.netresearchgate.net In this case, the hydrophilic head groups of the TMOAB molecules form a polar core, which can encapsulate water molecules, while the hydrophobic tails extend outwards into the nonpolar solvent. researchgate.netresearchgate.net The formation of stable reverse micelles often requires the presence of a cosurfactant, such as a short-chain alcohol like hexanol, which helps to stabilize the structure. researchgate.net Reverse micelles are of great interest as nanoreactors, as the encapsulated water pools can provide a unique microenvironment for chemical reactions.

The key characteristics of normal and reverse micelles are compared in the table below:

| Micelle Type | Solvent | Core Composition | Shell Composition |

| Normal Micelle | Polar (e.g., Water) | Hydrophobic (Octadecyl chains) | Hydrophilic (Trimethylammonium head groups) |

| Reverse Micelle | Nonpolar (e.g., Organic solvent) | Hydrophilic (Trimethylammonium head groups and water) | Hydrophobic (Octadecyl chains) |

Vesicular and Supramolecular Assembly of TMOAB

Beyond the formation of simple micelles, TMOAB can participate in the creation of more complex, higher-order structures known as vesicles and other supramolecular assemblies. These structures arise from the cooperative interactions of many surfactant molecules.

Self-Assembly Mechanisms of TMOAB into Complex Nanostructures

The self-assembly of amphiphilic molecules like TMOAB in aqueous solutions is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the water, leading to the formation of aggregates where the tails are shielded from the aqueous environment, and the hydrophilic head groups remain in contact with water. The geometry of these aggregates is largely determined by the packing parameter, P, defined as v/(a₀l), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the aggregate-water interface, and l is the length of the tail.

For TMOAB, the long C18 tail provides a significant hydrophobic driving force for self-assembly. While simple spherical micelles are common, under certain conditions such as changes in concentration, temperature, ionic strength, or the presence of co-solutes, TMOAB can form more complex nanostructures. These transitions are governed by changes in the effective packing parameter.

From Spheres to Cylinders (Wormlike Micelles): An increase in surfactant concentration or the addition of salt screens the electrostatic repulsion between the charged head groups. This reduces the effective headgroup area (a₀), increasing the packing parameter. When P is between 1/3 and 1/2, the formation of cylindrical or wormlike micelles is favored over spherical micelles. These long, flexible aggregates can entangle, leading to solutions with high viscosity.

Vesicles and Bilayers: If the packing parameter approaches 1, the surfactant molecules prefer to arrange into bilayers. These bilayers can curve and close upon themselves to form vesicles, which are hollow spherical structures enclosing a solvent core. The formation of vesicles from single-chain surfactants like TMOAB is less common than from double-chain surfactants but can be induced by the addition of specific counterions or co-surfactants that further reduce the effective headgroup area.

Nanotubes: Under specific conditions, self-assembly can lead to the formation of nanotubes. These structures can be conceptualized as elongated vesicles or rolled-up lamellar sheets. The formation of such highly ordered structures from flexible molecules like TMOAB often involves specific directional interactions, such as hydrogen bonding or π-π stacking if suitable aromatic counterions are introduced, which guide the one-dimensional growth. For instance, some surfactant-like peptides are known to form nanotubes with diameters of 30-50 nm. nih.gov Similarly, certain bolaamphiphiles can self-assemble into nanotubes through the closure of well-organized monolayer membranes. frontiersin.org While direct evidence for TMOAB nanotube formation is not abundant, the principles governing the self-assembly of similar amphiphiles suggest that with appropriate chemical modification or the use of specific templates, such structures could be realized. nih.govfrontiersin.orgnih.govrsc.orgrsc.org

Rheological Properties of TMOAB Supramolecular Assemblies

The rheological, or flow, properties of TMOAB solutions are intimately linked to the microstructure of the self-assembled aggregates. While dilute solutions of spherical micelles exhibit Newtonian behavior (viscosity is independent of shear rate), the formation of larger, interacting structures like wormlike micelles dramatically alters the solution's rheology. The study of rheology is crucial for understanding and controlling the performance of surfactant solutions in applications such as enhanced oil recovery, personal care products, and drug delivery.

Solutions of entangled wormlike micelles, which can be formed by TMOAB under appropriate conditions, typically exhibit viscoelastic and shear-thinning behavior.

Viscoelasticity: This property, which is a combination of viscous and elastic characteristics, arises from the formation of a transient network of entangled micelles. At low shear stress, the solution can store elastic energy. The viscoelastic properties are often characterized by dynamic oscillatory measurements, which determine the storage modulus (G') and loss modulus (G''). For a simple viscoelastic fluid, the Maxwell model can be used to describe its behavior, which is characterized by a single relaxation time. nih.gov

Shear-Thinning: At low shear rates, the viscosity of an entangled wormlike micelle solution is high (the zero-shear viscosity, η₀). As the shear rate increases, the entangled network begins to align with the flow and disentangle, leading to a decrease in viscosity. This shear-thinning behavior is a hallmark of these systems.

Shear Banding: In some wormlike micellar systems, particularly at concentrations near a shear-induced phase transition, a phenomenon known as shear banding can occur. tandfonline.com This is where the flow becomes inhomogeneous, separating into bands of high and low shear rates coexisting at the same applied stress. This is often associated with a plateau in the flow curve (stress versus shear rate). While specific studies on TMOAB are limited, research on the closely related cetyltrimethylammonium bromide (CTAB) shows that compositions near the isotropic-nematic phase boundary exhibit shear banding. tandfonline.com

The rheological properties of TMOAB assemblies are sensitive to factors such as concentration, temperature, salt concentration, and the presence of organic additives, as these all influence the length, flexibility, and interactions of the supramolecular structures. nih.govnih.govresearchgate.netacs.orgacs.org

Interfacial Phenomena and Adsorption of TMOAB

The amphiphilic nature of Trimethyloctadecylammonium bromide (TMOAB) makes it highly surface-active, meaning it preferentially adsorbs at interfaces, such as the boundary between air and water or oil and water. This adsorption alters the properties of the interface, a phenomenon central to many of its applications.

Adsorption at Air-Liquid and Liquid-Liquid Interfaces

TMOAB molecules adsorb at interfaces to minimize the unfavorable contact between their hydrophobic octadecyl tails and the aqueous phase. At the air-water interface, the hydrophobic tails orient towards the air, while the hydrophilic trimethylammonium head groups remain in the water. Similarly, at a liquid-liquid interface, such as oil and water, the TMOAB molecules position themselves with their tails in the oil phase and their head groups in the aqueous phase. nih.govnih.gov

This adsorption process continues until the interface becomes saturated with surfactant molecules. The effectiveness of a surfactant is often quantified by its surface excess concentration (Γ), which is the excess number of surfactant molecules at the interface compared to the bulk solution. For TMOAB in an aqueous solution at 313.15 K, the maximum surface excess concentration (Γmax) at the air-water interface has been determined to be 1.95 x 10⁻⁶ mol/m². tandfonline.com This value indicates the formation of a densely packed monolayer at the interface.

The adsorption behavior at oil-water interfaces is more complex, as it involves competition and interaction between the surfactant molecules and the oil molecules at the interface. nih.gov The nature of the oil phase significantly influences the packing and orientation of the adsorbed surfactant layer.

Surface Activity and Surface Tension Reduction by TMOAB

A primary consequence of surfactant adsorption is the reduction of the interfacial tension. Surface tension is a measure of the cohesive energy present at the interface of a liquid. By adsorbing at the air-water interface, TMOAB molecules disrupt the strong cohesive forces between water molecules, thereby lowering the surface tension.

The surface tension of a surfactant solution decreases with increasing concentration until it reaches a point of minimum surface tension. Beyond this point, the interface is saturated, and additional surfactant molecules added to the solution begin to form micelles in the bulk phase. This concentration is known as the Critical Micelle Concentration (CMC) . jpn.org The CMC is a critical parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to achieve significant surface tension reduction and micellization.

For Trimethyloctadecylammonium bromide (TMOAB), the CMC in aqueous solution at 313.15 K is approximately 0.10 mmol/L. tandfonline.com The surface tension at the CMC (γ_cmc) is a measure of the effectiveness of the surfactant in reducing surface tension. At this concentration, TMOAB can lower the surface tension of water to a value of 36.50 mN/m. tandfonline.com

The table below summarizes key interfacial properties of TMOAB in aqueous solution.

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.10 mmol/L | 313.15 K, in water | tandfonline.com |

| Surface Tension at CMC (γ_cmc) | 36.50 mN/m | 313.15 K, in water | tandfonline.com |

| Maximum Surface Excess (Γ_max) | 1.95 x 10⁻⁶ mol/m² | 313.15 K, in water | tandfonline.com |

| Minimum Area per Molecule (A_min) | 0.85 nm² | 313.15 K, in water | tandfonline.com |

Table 1: Interfacial Properties of Trimethyloctadecylammonium Bromide (TMOAB) at the Air-Water Interface.

It is important to note that the CMC and surface activity of TMOAB can be significantly influenced by the presence of electrolytes, co-solvents (like alcohols), and temperature. tandfonline.comjpn.org

Biological and Biomedical Research Applications of Trimethyloctadecylammonium Bromide

Antimicrobial and Antifungal Mechanisms of TMOAB

The antimicrobial properties of quaternary ammonium (B1175870) compounds like TMOAB are well-documented. Their efficacy is largely attributed to their amphiphilic nature, which facilitates interaction with and disruption of microbial cell membranes.

Antibacterial Activity against Specific Pathogens (e.g., Staphylococcus aureus)

TMOAB has demonstrated notable antibacterial activity, particularly against the gram-positive bacterium Staphylococcus aureus. medchemexpress.comresearchgate.net This bacterium is a significant human pathogen responsible for a wide range of infections. The bactericidal properties of TMOAB and related compounds against S. aureus have been a subject of research. medchemexpress.comresearchgate.net The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death. researchgate.net

Studies have shown that the length of the alkyl chain in n-alkyltrimethylammonium bromides is a critical determinant of their antibacterial potency. researchgate.net A parabolic relationship is often observed, with optimal activity occurring at a specific chain length. For instance, in a series of n-alkyltrimethylammonium bromides, a dramatic increase in activity against S. aureus was noted as the alkyl chain length increased from 10 to 12 carbons. researchgate.net

**Table 1: Antibacterial Activity of Trimethyloctadecylammonium Bromide (TMOAB) against *Staphylococcus aureus***

| Assay Method | Inhibitory Concentration | Reference |

|---|---|---|

| CKD assay | 59.5 nM | medchemexpress.com |

| CMC assay | 0.33 mM | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Antifungal Efficacy and Modes of Action

In addition to its antibacterial properties, TMOAB and other quaternary ammonium salts exhibit significant antifungal activity. researchgate.net They have been shown to be effective against various fungal species, including Saccharomyces cerevisiae. researchgate.net The proposed mechanism of antifungal action mirrors its antibacterial activity, primarily involving the perturbation of the fungal cell membrane. The cationic head of the TMOAB molecule interacts with the negatively charged components of the fungal cell wall and membrane, while the hydrophobic tail penetrates the lipid bilayer. This disruption leads to increased membrane permeability, leakage of cytoplasmic contents, and eventual cell lysis. researchgate.net

Research has also explored the use of surfactants like cetyltrimethylammonium bromide (a related quaternary ammonium compound) in conjunction with other materials to enhance antifungal effects against pathogens like Candida albicans. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial effectiveness of TMOAB is intrinsically linked to its molecular structure. The key elements governing its potency are the length of the octadecyl (C18) alkyl chain and the presence of the quaternary ammonium cation.

Alkyl Chain Length: The long, hydrophobic C18 chain is crucial for the compound's ability to penetrate the hydrophobic core of microbial cell membranes. researchgate.net Studies on a series of n-alkyltrimethylammonium bromides have demonstrated that the antimicrobial activity is dependent on the alkyl chain length, with a significant jump in potency observed as the chain extends. researchgate.net This suggests that an optimal chain length exists for maximizing interaction with and disruption of the lipid bilayer.

Cationic Head Group: The positively charged quaternary ammonium group facilitates the initial interaction with the negatively charged microbial cell surface. researchgate.net This electrostatic attraction is the first step in the process of membrane disruption.

The interplay between the hydrophobic tail and the hydrophilic head group defines the surfactant properties of TMOAB, which are central to its antimicrobial action. This structure-activity relationship underscores the importance of the compound's amphiphilic nature in its biological activity.

TMOAB as a Molecular Probe and Inhibitor in Cellular Processes

Beyond its antimicrobial applications, TMOAB serves as a valuable tool in cell biology, particularly as a molecular probe and inhibitor of specific cellular processes. openaccesspub.orgnih.govyoutube.com Its ability to interfere with protein-lipid interactions makes it a useful agent for studying complex cellular mechanisms like endocytosis.

Inhibition of Dynamin I and Dynamin II in Endocytosis

TMOAB is recognized as an inhibitor of dynamin, a large GTPase essential for the scission of newly formed vesicles from the parent membrane during endocytosis. medchemexpress.comselleckchem.comed.ac.uk It specifically inhibits both Dynamin I and Dynamin II isoforms. selleckchem.comed.ac.uk The inhibitory mechanism is thought to involve TMOAB's surfactant properties, which interfere with the interaction between dynamin and phospholipids (B1166683) in the cell membrane. ed.ac.uk This disruption prevents the proper assembly and function of the dynamin collar, which is necessary for pinching off the vesicle.

Research has shown that TMOAB inhibits the GTPase activity of dynamin, a critical function for its vesicle scission role. ed.ac.uk By targeting the pleckstrin homology (PH) domain of dynamin, which is responsible for binding to phospholipids, TMOAB effectively blocks dynamin's recruitment to the membrane and its subsequent function. scbt.comsigmaaldrich.com This makes TMOAB a powerful tool for investigating dynamin-dependent endocytic pathways.

Table 2: Inhibitory Activity of Trimethyloctadecylammonium Bromide (TMOAB) on Dynamin

| Dynamin Isoform | IC₅₀ | Reference |

|---|---|---|

| Dynamin I | 1.9 µM | medchemexpress.comselleckchem.com |

| Dynamin II | Inhibited | selleckchem.com |

This table is interactive. Click on the headers to sort the data.

Effects on EGF-A488 Endocytosis and EGFR Activation

The inhibitory effect of TMOAB on dynamin-mediated endocytosis has been demonstrated in studies involving the epidermal growth factor receptor (EGFR). TMOAB has been shown to inhibit the endocytosis of fluorescently labeled epidermal growth factor (EGF-A488) in COS-7 cells, with a half-maximal inhibitory concentration (IC₅₀) of 16 µM. medchemexpress.com This inhibition of receptor-mediated endocytosis is a direct consequence of its action on dynamin. ed.ac.uk

Importantly, while TMOAB blocks the internalization of the EGF-receptor complex, it does not appear to affect the initial steps of EGFR activation. medchemexpress.comed.ac.uk Studies have shown that TMOAB does not significantly alter the autophosphorylation of the EGFR upon EGF binding. medchemexpress.comed.ac.uk This specificity makes TMOAB a useful tool for dissecting the later stages of receptor trafficking from the initial signaling events at the plasma membrane. nih.govnih.gov

Interactions with Biological Membranes and Proteins

Trimethyloctadecylammonium bromide (TMOAB), as a quaternary ammonium cationic surfactant, possesses an amphiphilic structure, comprising a positively charged hydrophilic headgroup and a long hydrophobic octadecyl tail. This structure dictates its interaction with biological systems, particularly cell membranes and proteins. The plasma membrane, the primary barrier for cellular entry, is a key site of interaction for TMOAB. nih.govnih.gov Its long hydrocarbon tail facilitates insertion into the lipid bilayer of cell membranes, while the cationic headgroup interacts with the negatively charged components of the membrane surface, such as phosphatidylserine. nih.govnih.gov

This interaction can significantly alter membrane properties. The insertion of TMOAB molecules can disrupt the ordered arrangement of membrane lipids, potentially increasing membrane fluidity and permeability. This disruption is a fundamental aspect of its utility in enhancing the cellular uptake of other molecules. nih.govnih.gov

TMOAB's interactions are not limited to the lipid components of membranes; it also engages with membrane-associated and soluble proteins. A notable example is its well-documented inhibition of dynamin, a large GTPase essential for endocytosis. selleckchem.commedchemexpress.com TMOAB and its analog, myristyl trimethyl ammonium bromide (MiTMAB), are recognized as surface-active small molecule inhibitors that target the interaction between dynamin and phospholipids. researchgate.net This inhibition effectively blocks dynamin-mediated endocytosis, a crucial pathway for the internalization of nutrients, signaling receptors, and some pathogens. researchgate.net Research has shown that TMOAB inhibits dynamin I with an IC50 value of 1.9 µM. selleckchem.commedchemexpress.com Furthermore, it has been demonstrated to inhibit the endocytosis of the epidermal growth factor (EGF) in COS-7 cells with an IC50 of 16 µM, without affecting EGF binding or receptor autophosphorylation. medchemexpress.comresearchgate.net